3-Ethoxy-5-(trifluoromethyl)aniline
Overview
Description
3-Ethoxy-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10F3NO . It is used in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of 3-Ethoxy-5-(trifluoromethyl)aniline involves several steps. The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .Molecular Structure Analysis
The molecular structure of 3-Ethoxy-5-(trifluoromethyl)aniline is represented by the InChI code: 1S/C9H10F3NO/c1-2-14-8-4-6 (9 (10,11)12)3-7 (13)5-8/h3-5H,2,13H2,1H3 .Chemical Reactions Analysis
3-Ethoxy-5-(trifluoromethyl)aniline is involved in the trifluoromethylarylation of alkenes using anilines . It has also been used in the synthesis of spleen tyrosine kinase inhibitors based on the phenylamino pyrimidine thiazole .Physical And Chemical Properties Analysis
3-Ethoxy-5-(trifluoromethyl)aniline is a solid at room temperature . Its molecular weight is 205.18 .Scientific Research Applications
Synthesis of Quinolinones and Related Compounds
- 3-Ethoxy-5-(trifluoromethyl)aniline derivatives are utilized in synthesizing various quinolinones, an important class of compounds with diverse applications. For example, N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, prepared from trifluoroacetaldehyde ethyl hemiacetal and aniline, react with diethyl malonate to yield high yields of substituted products. These compounds can be converted into 4,4,4-trifluorobutyric acids or directly cyclized into 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones (Gong & Kato, 2004).
Developing Liquid Crystal Materials
- The compound is also pivotal in developing liquid crystal materials. For example, derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including 4-trifluoromethyl and 4-trifluoromethoxy derivatives, exhibit stable smectic B and A phases. These findings are significant for the production of liquid crystal displays and other related technologies (Miyajima et al., 1995).
Applications in Organic Synthesis
- In organic synthesis, 3-Ethoxy-5-(trifluoromethyl)aniline derivatives serve as useful reagents. For instance, they are used as monodentate transient directing groups in palladium-catalyzed direct dehydrogenative cross-coupling reactions, leading to the synthesis of valuable chemical compounds such as 9-fluorenones (Wang et al., 2019).
Vibrational Analysis for Material Science
- Vibrational analysis of derivatives like 4-chloro-3-(trifluoromethyl)aniline and 4-bromo-3-(trifluoromethyl)aniline has been studied. This research is crucial for understanding the molecular structures and properties of materials, which can be applied in areas like nonlinear optics (NLO) and material science (Revathi et al., 2017).
Use in Electrorheological Fluids
- The compound is also studied in the synthesis of electrorheological fluids. Poly(aniline-co-o-ethoxy aniline), a conducting polymer synthesized from aniline and o-ethoxyaniline, shows promise in the development of smart fluids used in various mechanical systems (Clioi et al., 1999).
Safety And Hazards
Future Directions
The future directions for 3-Ethoxy-5-(trifluoromethyl)aniline could involve further exploration of its reactivity and selectivity in various chemical reactions . The use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent could be areas of interest .
properties
IUPAC Name |
3-ethoxy-5-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-2-14-8-4-6(9(10,11)12)3-7(13)5-8/h3-5H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEACCJUEVBNMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-5-(trifluoromethyl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.